molecular formula C8H7BrF2 B1400475 3,5-Difluoro-4-methylbenzyl bromide CAS No. 1803833-70-6

3,5-Difluoro-4-methylbenzyl bromide

Cat. No.: B1400475
CAS No.: 1803833-70-6
M. Wt: 221.04 g/mol
InChI Key: NIFRSMKTOICCJD-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-methylbenzyl bromide: is an organic compound with the molecular formula C8H7BrF2 . It is a derivative of benzyl bromide, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a methyl group at the 4 position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 3,5-Difluoro-4-methyltoluene: One common method involves the bromination of 3,5-difluoro-4-methyltoluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

    Industrial Production Methods: Industrial production methods for 3,5-difluoro-4-methylbenzyl bromide often involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: 3,5-Difluoro-4-methylbenzyl bromide readily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

    Oxidation and Reduction: While less common, the compound can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Molecular Targets and Pathways:

Biological Activity

3,5-Difluoro-4-methylbenzyl bromide, also known as 1-(Bromomethyl)-3,5-difluoro-2-methylbenzene, is an organic compound notable for its diverse biological activities. This article delves into its mechanisms of action, potential applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C9H8BrF2 and a molecular weight of approximately 207.02 g/mol. Its structure features a bromomethyl group attached to a benzene ring that is further substituted with fluorine atoms at the 3 and 5 positions and a methyl group at the 4 position. The presence of fluorine enhances its chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry.

Enzyme Inhibition
this compound acts primarily as an enzyme inhibitor. It binds to the active sites of various enzymes, blocking their activity and thus modulating biological pathways. Notably, it has shown potential as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism.

Signal Transduction Modulation
The compound can also influence signal transduction pathways by interacting with specific receptors or proteins involved in cellular signaling. This interaction can lead to altered cellular responses, making it a candidate for therapeutic applications targeting specific diseases.

Table 1: Biological Activities of this compound

Activity Type Description References
Enzyme InhibitionInhibits CYP1A2 and potentially other cytochrome P450 enzymes
Antimicrobial ActivityExhibits antimicrobial properties against various bacterial strains
Anticancer PotentialInvestigated for its effects on cancer cell lines; shows promise in inhibiting growth
Plant Growth RegulationEnhances plant resistance to environmental stressors

Case Studies

  • Enzyme Interaction Studies
    Research has demonstrated that this compound effectively inhibits CYP1A2 activity in vitro. This inhibition could lead to significant drug interactions when used alongside other pharmaceuticals metabolized by this enzyme.
  • Antimicrobial Research
    A study evaluated the antimicrobial efficacy of the compound against common pathogens. Results indicated that it possesses significant antibacterial properties, particularly against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents .
  • Cancer Cell Line Studies
    Investigations into the anticancer properties of this compound revealed that it can inhibit the proliferation of certain cancer cell lines. Specifically, it was found to induce apoptosis in breast cancer cells through modulation of apoptotic pathways .

Applications in Drug Development

Due to its ability to inhibit specific enzymes and modulate biological pathways, this compound is being explored as a lead compound in drug development. Its structural characteristics allow for modifications that could enhance its efficacy and selectivity towards particular biological targets.

Table 2: Potential Applications in Drug Development

Application Area Description
Anticancer DrugsDevelopment of inhibitors targeting cancer cell proliferation
Antimicrobial AgentsFormulation of new antibiotics based on its antimicrobial properties
Enzyme InhibitorsCreation of selective inhibitors for drug metabolism modulation

Properties

IUPAC Name

5-(bromomethyl)-1,3-difluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFRSMKTOICCJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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